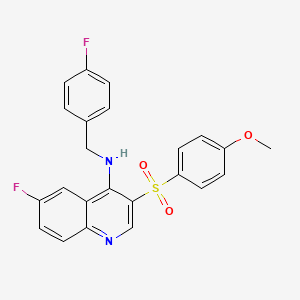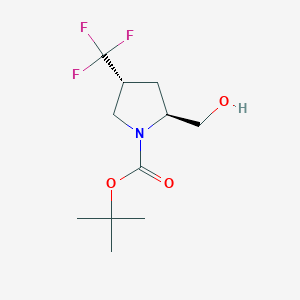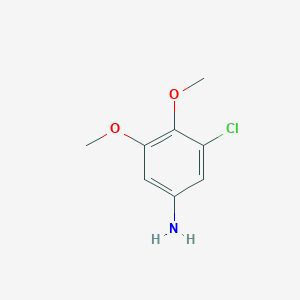
3-Chloro-4,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-dimethoxyaniline is a chemical compound with the CAS Number: 90006-54-5 . It has a molecular weight of 187.63 . The IUPAC name for this compound is 3-chloro-4,5-dimethoxyaniline . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4,5-dimethoxyaniline is 1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxyaniline is a powder that is stored at room temperature . It has a melting point of 97-98 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Material Science
This compound has been utilized in the synthesis and characterization of new materials. For example, a study by Kefi et al. (2007) discusses the chemical preparation, crystal structure, and NMR spectroscopy of a new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate H{sub 2}PO{sub 4}, highlighting the role of 3-Chloro-4,5-dimethoxyaniline derivatives in the creation of novel materials with potential applications in various fields including electronics and photonics (Kefi, R., Abid, S., Nasr, C., & Rzaigui, M., 2007).
Environmental Studies
The environmental impact and biodegradation of chloroaniline-based compounds, closely related to 3-Chloro-4,5-dimethoxyaniline, have been extensively studied. Research by Kuhn and Suflita (1989) on the biodegradation of chloroanilines in polluted aquifers reveals the potential for using microbial processes to remediate environments contaminated by similar compounds, offering insights into the environmental behavior and treatment of chloroaniline pollutants (Kuhn, E. & Suflita, J., 1989).
Conducting Polymers and Electrochemistry
Another significant application is in the field of conducting polymers and electrochemistry. Storrier et al. (1994) discuss the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a compound structurally similar to 3-Chloro-4,5-dimethoxyaniline, showcasing its potential in developing novel, soluble, conducting polymers with applications ranging from electronic devices to sensors (Storrier, G., Colbran, S. B., & Hibbert, D. B., 1994).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biology, derivatives of 3-Chloro-4,5-dimethoxyaniline have been explored for their potential biological activities. Andreani et al. (2010) report the synthesis of isatin derivatives, including those derived from reactions with 2,5-dimethoxyaniline, assessing their antioxidant activities. This underscores the utility of 3-Chloro-4,5-dimethoxyaniline derivatives in developing compounds with potential therapeutic applications (Andreani, A. et al., 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
3-chloro-4,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGLJEEHTCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

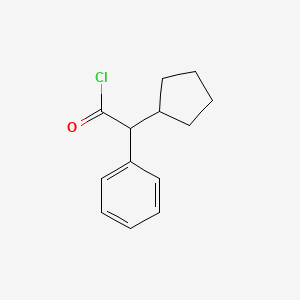


![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)
![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)

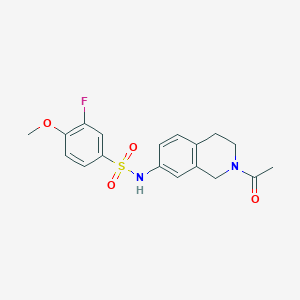
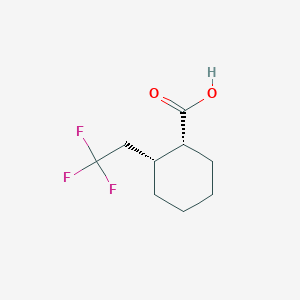


![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)
